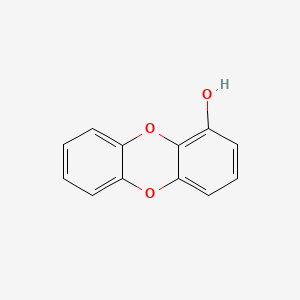

Dibenzo-p-dioxin-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

30615-93-1 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

dibenzo-p-dioxin-1-ol |

InChI |

InChI=1S/C12H8O3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,13H |

InChI Key |

JFBKRDUXSLQYCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)O |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Hydroxylated Dibenzo P Dioxins

De Novo Synthesis Considerations in Thermal Processes

De novo synthesis is a significant pathway for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in environments such as municipal waste incinerators. dss.go.th This process involves the formation of these compounds from elemental carbon and sources of oxygen, chlorine, and hydrogen, rather than from precursor molecules that already have a similar structure. dss.go.th

Role of Carbonaceous Matrices and Oxygen Availability

The carbonaceous matrix of fly ash provides the fundamental structure for the synthesis of dioxins. epa.gov The availability of oxygen is a critical factor, as it is involved in the oxidation of the carbon structure. epa.gov This process can lead to the formation of aromatic compounds like polychlorinated phenols (PCPh), which can then undergo reactions to form PCDDs. epa.gov The presence of functional groups containing oxygen, such as carboxyl and hydroxy groups, on carbon structures can stimulate the formation of PCDD/Fs. core.ac.uk

Influence of Temperature Regimes on Hydroxylated Dioxin Formation

Temperature plays a crucial role in the formation of dioxins. The optimal temperature range for the formation of dioxins from pentachlorophenol, a precursor, is between 250°C and 350°C. nih.gov In general, the formation of PCDDs and PCDFs in thermal processes occurs in cooler zones, typically between 250°C and 450°C. nih.gov

Research has shown that the formation of PCDDs and PCDFs is rapid and primarily occurs in the temperature range of 640-400°C. diva-portal.org However, prolonged residence time at high temperatures (450/460°C) can lead to a reduction in PCDD yields. diva-portal.org Some studies have identified a peak for de novo synthesis around 400°C. researchgate.net In experiments with sinter plant fly ash, two distinct temperature maximums for PCDD/F formation were observed, one around 325°C and another around 400°C, which corresponded to the oxidative degradation of carbon at those temperatures. nih.gov The temperature of the electrostatic precipitator (ESP) in incinerators is a major controlling parameter for PCDD/F emissions, with a preferable range of 180°C to 200°C to reduce de novo synthesis. nih.gov

Precursor Pathway Investigations

The formation of hydroxylated dibenzo-p-dioxins can also proceed through pathways involving precursor compounds, particularly substituted phenolic compounds.

Formation from Substituted Phenolic Compounds and Other Aromatic Precursors

Chlorinated phenols are well-established precursors for the formation of PCDDs. nih.gov The condensation of chlorophenols is a significant pathway for PCDD formation. diva-portal.orglidsen.com For instance, the formation of PCDD from phenol (B47542) on fly ash in the presence of HCl begins at 325°C, with an optimum temperature of 400°C. core.ac.uk The photochemical transformation of polyfluorinated dibenzo-p-dioxins (PFDDs) on silica (B1680970) surfaces can lead to the formation of hydroxylated PFDDs (OH-PFDDs). nih.gov

Cyclization and Condensation Mechanisms

The formation of the dibenzo-p-dioxin (B167043) structure from phenolic precursors involves cyclization and condensation reactions. The Ullmann condensation reaction is a proposed mechanism where two precursor molecules couple to form the final product. epa.gov In the context of hydroxylated acids, intramolecular cyclization can occur where a hydroxyl group attacks a carboxylic acid group within the same molecule, leading to the formation of a cyclic ester, or lactone. youtube.com This type of ring-forming reaction is fundamental in organic synthesis. youtube.com

Catalytic Effects of Metal Species on Hydroxylated Dioxin Generation

Metal species present in fly ash can act as catalysts in the formation of dioxins. ejnet.org Copper is recognized as one of the most potent catalysts for dioxin formation. nih.govejnet.org Other metals such as iron, zinc, potassium, and sodium have also been shown to correlate with increased dioxin formation. ejnet.org The catalytic activity of copper compounds is greatest at approximately 400°C, supporting the theory of de novo synthesis on fly ash particles. ejnet.org Iron chloride (FeCl3) can catalyze the formation of PCDD/Fs from benzene (B151609). core.ac.uk Nickel oxide (NiO) also catalyzes the formation of PCDDs from chlorophenols. core.ac.uk The presence of various metal chlorides, including CuCl2, MgCl2, MnCl2, FeCl3, NiCl2, and CoCl2, has been shown to influence the formation of PCDDs and PCDFs from the combustion of materials like newspapers impregnated with NaCl. nih.govcapes.gov.br

Table 1: Influence of Temperature on Dioxin Formation

| Temperature Range (°C) | Process | Reference |

|---|---|---|

| 250 - 350 | Optimal for dioxin formation from pentachlorophenol | nih.gov |

| 250 - 450 | General formation zone in cooler parts of incinerators | nih.gov |

| 640 - 400 | Rapid formation of PCDDs and PCDFs | diva-portal.org |

| ~400 | Peak for de novo synthesis | researchgate.net |

| 325 and 400 | Two maxima observed on sinter fly ash | nih.gov |

| 180 - 200 | Preferred ESP temperature to reduce de novo synthesis | nih.gov |

| 325 | Onset of PCDD formation from phenol on fly ash | core.ac.uk |

Table 2: Catalytic Metals in Dioxin Formation

| Metal | Catalytic Effect | Reference |

|---|---|---|

| Copper (Cu) | Potent catalyst for dioxin formation | nih.govejnet.org |

| Iron (Fe) | Correlated with increased dioxin formation | ejnet.org |

| Zinc (Zn) | Correlated with increased dioxin formation | ejnet.org |

| Potassium (K) | Correlated with increased dioxin formation | ejnet.org |

| Sodium (Na) | Correlated with increased dioxin formation | ejnet.org |

| Nickel (Ni) | Catalyzes PCDD formation from chlorophenols | core.ac.uk |

Oxidative and Degradation-Induced Formation

Hydroxylated dibenzo-p-dioxins are not typically formed as primary products during industrial or combustion processes. Instead, they often arise from the transformation of parent dioxin compounds already present in the environment. This section details the oxidative and degradation pathways, specifically atmospheric and chemical transformations, that lead to the formation of these hydroxylated derivatives.

Atmospheric Oxidation Reactions Leading to Hydroxylated Products

In the atmosphere, polychlorinated dibenzo-p-dioxins (PCDDs) that exist in the gas phase are subject to oxidation, primarily initiated by hydroxyl (OH) radicals. nih.gov Theoretical studies using density functional theory have elucidated the mechanisms of this atmospheric transformation.

The oxidation process begins with the addition of an OH radical to the aromatic rings of the dioxin molecule. nih.gov This addition does not occur randomly; it preferentially targets specific sites. The primary sites for OH-addition are the γ-positions (carbon atoms 1, 4, 6, and 9), followed by the non-chlorinated β-positions (carbon atoms 2, 3, 7, and 8). nih.gov Addition to the α-sites (the carbon atoms adjacent to the oxygen bridge) or to carbon atoms already substituted with chlorine is considered negligible. nih.gov In cases where all β-sites are chlorinated, the formation of an adduct at the γ-site becomes the dominant reaction pathway. nih.gov

Following the initial OH-addition, the resulting intermediate adduct can follow different reaction pathways. Theoretical calculations show that PCDD-β-OH adducts, formed by OH addition at a β-site, can react with atmospheric oxygen (O₂) through a hydrogen abstraction mechanism. nih.gov This reaction leads directly to the formation of a hydroxylated PCDD, specifically a PCDD-β-ol. nih.gov In contrast, the PCDD-γ-OH adducts tend to decompose via the cleavage of the fused-ring C-O bond, which results in the formation of substituted phenoxy radicals rather than hydroxylated dioxins. nih.govnih.gov The reaction mechanisms for these atmospheric oxidations are noted to be significantly different from the peroxy mechanism observed for compounds like benzene and dibenzofuran. nih.govnih.gov

Table 1: Atmospheric Oxidation of PCDDs by OH Radicals

| Reaction Step | Description | Primary Product(s) | Source(s) |

|---|---|---|---|

| Initiation: OH Radical Addition | The process starts with the addition of a hydroxyl radical to the PCDD aromatic ring. The addition is site-specific, favoring γ- and non-chlorinated β-positions. | PCDD-OH adducts (e.g., PCDD-β-OH, PCDD-γ-OH) | nih.gov |

| Pathway 1: Reaction of β-adduct | The PCDD-β-OH adduct reacts with molecular oxygen (O₂) via hydrogen abstraction. | Hydroxylated PCDD (PCDD-β-ol) | nih.gov |

| Pathway 2: Decomposition of γ-adduct | The PCDD-γ-OH adduct undergoes decomposition through the cleavage of the fused-ring C-O bond. | Substituted phenoxy radicals | nih.govnih.gov |

Photolytic and Chemical Transformation of Parent Dioxins

The transformation of parent dioxins into hydroxylated products can also be induced by light (photolysis), particularly on surfaces. Research on the photochemical behavior of polyfluorinated dibenzo-p-dioxins (PFDDs) on silica surfaces provides a key example of this process. nih.gov

When exposed to light, PFDDs on silica can decompose into hydroxylated PFDDs (OH-PFDDs). nih.gov This transformation occurs through a hydroxyl substitution mechanism. The study identified that the hydroxyl radical is a major reactive species in this process. nih.govresearchgate.net The photolysis rates are influenced by the number and position of the fluorine atoms on the dioxin structure. nih.gov For instance, a study using octafluorinated dibenzo-p-dioxin (OFDD) as a representative compound found that its decomposition yielded not only hydroxylated PFDDs but also hydroxylated polyfluorinated diphenyl ethers (OH-PFDEs), the latter resulting from the cleavage of the C-O ether bond. nih.gov The dominant reaction pathway was identified as the direct homolysis (breaking) of the C-O bond. nih.gov

Ultraviolet (UV) photolysis is another significant degradation pathway for highly chlorinated dioxins, such as octachlorinated dibenzo-p-dioxin (OCDD). researchgate.net While the primary mechanism observed for OCDD in organic solvents is reductive dechlorination, these photolytic processes demonstrate the capacity of light energy to break down the stable dioxin structure, creating the potential for subsequent hydroxylation reactions, especially in the presence of OH radical sources. researchgate.net

Table 2: Photochemical Transformation of PFDDs on Silica

| Precursor Compound | Conditions | Transformation Mechanism | Resulting Products | Source(s) |

|---|---|---|---|---|

| Polyfluorinated Dibenzo-p-dioxins (PFDDs) | Photochemical reaction on silica surfaces | Hydroxyl substitution; C-O bond cleavage mediated by OH radicals or direct photolysis | Hydroxylated PFDDs (OH-PFDDs) | nih.gov |

| Octafluorinated Dibenzo-p-dioxin (OFDD) | Photochemical reaction on silica surfaces | Hydroxyl substitution; C-O bond cleavage | Hydroxylated PFDDs (OH-PFDDs), Hydroxylated Polyfluorinated Diphenyl Ethers (OH-PFDEs) | nih.gov |

Environmental Fate and Transport Dynamics of Dibenzo P Dioxin 1 Ol

Atmospheric Transport and Chemical Transformation

The atmosphere serves as a primary pathway for the long-range transport of semi-volatile organic compounds like Dibenzo-p-dioxin-1-ol. Once released into the atmosphere, its persistence and transformation are dictated by a combination of gas-phase reactions and photochemical processes.

Gas-Phase Reactions with Atmospheric Radicals (e.g., OH Radicals)

The primary degradation pathway for many organic pollutants in the gas phase is through reactions with atmospheric radicals, most notably the hydroxyl radical (OH). These reactions initiate the breakdown of the parent compound into various transformation products.

For the parent compound, dibenzo-p-dioxin (B167043), the rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals has been determined to be 1.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an estimated atmospheric half-life of approximately 1.3 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Theoretical studies on polychlorinated dibenzo-p-dioxins (PCDDs) suggest that the oxidation process is initiated by the addition of the OH radical to the aromatic rings. researchgate.net

The introduction of a hydroxyl group to the dibenzo-p-dioxin structure to form this compound is expected to alter its reactivity with OH radicals. The electron-donating nature of the hydroxyl group can activate the aromatic ring, potentially leading to a faster reaction rate compared to the parent compound. However, without specific experimental data for this compound, the precise impact on its atmospheric lifetime remains an area for further investigation.

Table 1: Estimated Atmospheric Half-life of Dibenzo-p-dioxin

| Parameter | Value | Reference |

| OH Radical Reaction Rate Constant | 1.2 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |

| Estimated Atmospheric Half-life | ~1.3 days | nih.gov |

Note: Data is for the parent compound, dibenzo-p-dioxin. The half-life of this compound may differ.

Photochemical Degradation Pathways and Reaction Kinetics

Photochemical degradation, or photolysis, is another significant removal mechanism for atmospheric pollutants. This process involves the absorption of light energy, leading to the breakdown of the chemical structure.

Studies on other dioxin congeners provide insights into potential photochemical pathways. For instance, the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (TCDD) in a hexane (B92381) solution followed pseudo-first-order kinetics, with the rate depending on the wavelength of UV light. nih.gov The primary degradation pathway for octafluorinated dibenzo-p-dioxin (OFDD) was found to be the cleavage of the C-O bond, leading to the formation of dihydroxybiphenyls and other products, while defluorination was not observed. nih.gov

For this compound, direct photolysis in the atmosphere is plausible, given that dibenzo-p-dioxins absorb light in the environmentally relevant UV spectrum. nih.gov The presence of the hydroxyl group may influence the absorption characteristics and the quantum yield of the photolytic reactions. However, detailed studies on the photochemical degradation pathways and reaction kinetics specifically for this compound are currently lacking.

Aquatic and Terrestrial Environmental Partitioning

Upon deposition from the atmosphere or direct release into aquatic or terrestrial systems, the fate of this compound is governed by its partitioning behavior between different environmental compartments, including water, sediment, soil, and air.

Sediment-Water Interfacial Exchange Dynamics

In aquatic environments, hydrophobic compounds like dioxins tend to partition from the water column to the sediment. This process is largely influenced by the organic carbon content of the sediment.

For 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-studied congener, the logarithm of the organic carbon-water (B12546825) partition coefficient (Log Koc) has been measured in the range of 7.25 to 7.59 for Lake Ontario sediment. umn.edu This high value indicates a strong tendency for TCDD to adsorb to sediment particles. It is expected that this compound, despite the presence of a polar hydroxyl group, will still exhibit significant partitioning to sediments due to the hydrophobic nature of the dibenzo-p-dioxin backbone. The hydroxyl group may slightly increase its water solubility compared to non-hydroxylated congeners, potentially leading to a lower, but still significant, Koc value.

Table 2: Sediment-Water Partition Coefficient for TCDD

| Parameter | Value | Location | Reference |

| Log Koc | 7.25 - 7.59 | Lake Ontario Sediment | umn.edu |

Note: Data is for 2,3,7,8-tetrachlorodibenzo-p-dioxin. The Koc for this compound is likely to be different.

Soil-Air and Soil-Water Interactions

In terrestrial environments, this compound will partition between the soil, soil water, and soil air. The extent of this partitioning is influenced by factors such as soil organic matter content, soil moisture, and the compound's vapor pressure and water solubility.

Studies on various PCDD/PCDF congeners have shown that lower-chlorinated compounds can exhibit net volatilization from soil to air, while higher-chlorinated congeners tend to be closer to equilibrium. researchgate.netnih.gov Given that this compound is a non-chlorinated, hydroxylated dioxin, it is likely to have a higher vapor pressure and water solubility than its chlorinated counterparts. This would suggest a greater potential for leaching from soil to groundwater and for volatilization from soil surfaces compared to more hydrophobic dioxins. However, the strong adsorption to soil organic matter will still be a dominant process.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation is the process by which organisms accumulate a substance at a concentration higher than that in their surrounding environment. For hydrophobic compounds like dioxins, bioaccumulation in fatty tissues of organisms is a significant concern.

The bioaccumulation of PCDDs is congener-specific, with factors such as lipid content and trophic level of the organism playing a crucial role. nih.gov Bioconcentration factors (BCFs), which measure the uptake from water, have been reported to be high for some PCDD congeners. For example, experimental BCFs for 2,3,7,8-TCDD in fish have been observed to be in the tens of thousands. epa.gov However, not all dioxin congeners bioaccumulate to the same extent, and factors like metabolism can significantly reduce the bioaccumulation of certain congeners in fish. oup.com

The presence of the hydroxyl group in this compound makes it more amenable to metabolic transformation (e.g., conjugation) and subsequent excretion from organisms. This would likely result in a lower bioaccumulation potential compared to its non-hydroxylated parent compound and other persistent, non-metabolized PCDDs. Studies on the metabolism of dibenzo-p-dioxin in rats have shown that it is hydroxylated to form polar metabolites that can be excreted. nih.gov This suggests that this compound itself could be a metabolite of dibenzo-p-dioxin and may be more readily eliminated from biological systems.

Table 3: Fish Bioconcentration Factors for Selected Dioxin Congeners

| Compound | Bioconcentration Factor (BCF) Range | Reference |

| 2,3,7,8-TCDD | 37,900 - 128,000 | epa.gov |

| OCDD | 34 - 2,226 | epa.gov |

Note: These values are for specific chlorinated congeners and are provided for comparative purposes. The BCF for this compound is expected to be lower due to its potential for metabolism.

Multimedia Environmental Fate Modeling

Multimedia environmental fate models are mathematical tools used to simulate the distribution and movement of chemicals in the environment. These models are built on the principle of mass balance, considering inputs from emission sources and losses through degradation and advection. For compounds like this compound, fugacity-based models are a particularly effective approach.

Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase. In environmental modeling, it is used to describe the equilibrium partitioning of a chemical between different environmental compartments. When the fugacity of a chemical is the same in two adjacent compartments, there is no net movement between them. Conversely, a difference in fugacity drives the transport of the chemical from the compartment of higher fugacity to the one with lower fugacity.

The inter-compartmental flux (N) of a chemical can be calculated using the following general equation:

N = D * (f₁ - f₂)

Where:

f₁ and f₂ are the fugacities in compartment 1 and compartment 2, respectively (in Pa).

The transport coefficient 'D' is a function of the properties of the chemical and the environment, such as diffusion coefficients and surface areas of contact between compartments.

Fugacity-based models utilize the concept of fugacity capacity (Z), which relates the concentration (C) of a chemical in a phase to its fugacity (f):

C = Z * f

The fugacity capacity (in mol m⁻³ Pa⁻¹) is specific to both the chemical and the environmental compartment. For instance, the fugacity capacity in air is inversely proportional to the product of the gas constant and temperature, while in water, it is related to the Henry's Law constant. For solids like soil and sediment, it is influenced by the organic carbon content and the octanol-water partition coefficient (Kow).

While specific experimental data for the physicochemical properties of this compound are scarce, estimations can be made based on its parent compound, Dibenzo-p-dioxin, and the known effects of hydroxylation. The introduction of a hydroxyl group is expected to increase water solubility and decrease the octanol-water partition coefficient compared to the non-hydroxylated parent compound. These properties are critical for determining the fugacity capacities in different environmental media.

Table 1: Estimated Physicochemical Properties and Fugacity Capacities for this compound

| Property | Estimated Value | Fugacity Capacity (Z) | Compartment |

| Molecular Weight ( g/mol ) | ~200.19 | Z_air | Air |

| Water Solubility (mg/L) | > Dibenzo-p-dioxin | Z_water | Water |

| log Kow | < Dibenzo-p-dioxin | Z_soil | Soil |

| Vapor Pressure (Pa) | < Dibenzo-p-dioxin | Z_sediment | Sediment |

| Henry's Law Constant (Pa m³/mol) | < Dibenzo-p-dioxin | Z_biota | Biota |

Note: The values are presented as qualitative comparisons to the parent compound, Dibenzo-p-dioxin, due to the lack of specific experimental data for this compound. The actual values would be required for quantitative modeling.

Multimedia environmental fate models for this compound can be applied in two primary modes: steady-state and dynamic (or non-steady-state).

Steady-State Models:

Steady-state models assume that the chemical inputs into the system are constant over time and that the system has reached a state of equilibrium where the concentrations in each compartment are no longer changing. nih.gov These models are useful for long-term average assessments and for understanding the ultimate partitioning of a chemical in the environment. nih.gov For this compound, a steady-state model could predict its long-term distribution, identifying the environmental compartments where it is likely to accumulate. For example, due to its expected lower hydrophobicity compared to chlorinated dioxins, it might show a relatively higher affinity for water and a lower affinity for sediment and biota.

The mass balance equation for a single compartment at steady state is:

Input Rate = Output Rate

Where the output rate includes degradation, advection, and transport to other compartments.

Table 2: Illustrative Steady-State Distribution of this compound in a Model Environment

| Environmental Compartment | Percentage of Total Mass |

| Air | < 1% |

| Water | 10 - 20% |

| Soil | 50 - 60% |

| Sediment | 20 - 30% |

| Biota | < 1% |

Note: This table presents a hypothetical distribution for illustrative purposes. Actual distribution would depend on the specific environmental scenario and the compound's properties.

Dynamic Models:

Dynamic, or non-steady-state, models account for changes in emissions and environmental conditions over time. nih.gov These models provide a more realistic representation of the environmental fate of a chemical, predicting how concentrations will change in response to events such as spills, changes in industrial processes, or seasonal variations in environmental parameters. nih.gov For this compound, a dynamic model could simulate its behavior following a point source discharge into a river, predicting the peak concentrations in water and the subsequent transfer to sediment and biota over time.

The mass balance equation for a single compartment in a dynamic model is a differential equation:

d(CV)/dt = Input Rate - Output Rate

Where:

d(CV)/dt is the change in the amount of chemical in the compartment over time.

Dynamic models are computationally more intensive than steady-state models but offer valuable insights into the short-term and long-term temporal trends of a contaminant in the environment.

Advanced Analytical Methodologies for Dibenzo P Dioxin 1 Ol Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of dibenzo-p-dioxin-1-ol is the effective extraction of the analyte from the sample matrix while minimizing co-extraction of interfering compounds. researchgate.net

Selective Pressurized Liquid Extraction (SPLE) further refines this process by incorporating adsorbents directly into the extraction cell. nih.govnih.gov This in-cell cleanup strategy can remove a significant portion of interfering compounds, such as lipids, during the extraction process, thereby simplifying subsequent cleanup steps. nih.gov For instance, a study on the analysis of dioxins in clam and crab tissue using SPLE with multiple adsorbents (alumina, florisil, silica (B1680970) gel, celite, and carbopack) demonstrated high recovery rates and a significant reduction in sample preparation time and solvent use compared to conventional methods. nih.gov

Table 1: Comparison of Accelerated Solvent Extraction (ASE) and Soxhlet Extraction for Dioxins and Furans from Fish Tissue

| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

|---|---|---|

| Extraction Time | 30 minutes per sample | 36 hours per batch |

| Solvent Consumption | ~50 mL of toluene (B28343) per sample | 300 mL of toluene per sample |

Data sourced from a comparative study on extraction methods for contaminants in animal tissue. fishersci.com

Due to the complexity of environmental and biological samples and the trace levels at which this compound is typically found, a multi-step cleanup procedure is almost always necessary to remove co-extracted interferences. researchgate.netepa.gov These procedures often involve a combination of techniques, including acid or base washing and various forms of column chromatography. epa.gov

A common approach involves an initial acid treatment to break down lipids and other organic matter. nih.gov This is often followed by chromatography on a multi-layered silica gel column, which may contain layers of silica modified with sulfuric acid and sodium hydroxide (B78521) to remove different types of interferences. researchgate.net Alumina and Florisil columns are also frequently used for further purification. epa.govnih.gov For highly complex matrices, carbon-based sorbents are employed to specifically retain planar molecules like dioxins, allowing for their separation from non-planar interferences. researchgate.net

Automated systems that integrate these cleanup steps, sometimes in combination with extraction, have been developed to improve throughput and reproducibility. researchgate.net For example, an integrated system combining PLE with automated multi-sorbent cleanup has been successfully used for the analysis of dioxins and PCBs in food and feed samples. researchgate.net

High-Resolution Chromatographic Separations

Chromatographic separation is a pivotal step to isolate this compound from other structurally similar compounds, including its isomers, which may have different toxicities.

High-resolution gas chromatography (HRGC), typically employing long capillary columns (e.g., 60 meters), is the gold standard for achieving isomer-specific separation of dioxins and related compounds. chromatographyonline.comfujifilm.com The choice of the stationary phase is critical for this separation. A 5% phenyl-substituted dimethylpolysiloxane phase is commonly used as the primary column for dioxin analysis. chromatographyonline.com However, for certain critical isomer pairs, a secondary column with a different polarity, such as a 50% cyanopropylphenyl-dimethylpolysiloxane phase, may be required for confirmation. chromatographyonline.com The development of specialized GC columns tailored for dioxin separation aims to provide optimal resolution of toxic isomers in a single run. osti.gov

The separation of the 2,3,7,8-substituted toxic congeners from other isomers is a key requirement for accurate risk assessment. chromatographyonline.com For instance, the separation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) from its isomers is a well-known challenge that often necessitates the use of a confirmation column. chromatographyonline.com

While GC is the dominant technique for the analysis of parent dioxins, liquid chromatography (LC) has found applications in the separation of their hydroxylated metabolites, such as this compound. chromatographyonline.com High-performance liquid chromatography (HPLC) can be used as a cleanup step to fractionate the sample extract before GC-MS analysis. epa.gov Furthermore, HPLC methods have been developed for the direct separation of various positional isomers of mono- and dihydroxy fatty acids, demonstrating its potential for separating hydroxylated aromatic compounds. researchgate.net The use of LC can be particularly advantageous for compounds that are thermally labile or less volatile, although for many hydroxylated dioxins, derivatization followed by GC-MS is also a common approach.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

The definitive identification and quantification of this compound at ultra-trace levels rely on the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

High-resolution mass spectrometry, traditionally using magnetic sector instruments, has long been considered the "gold standard" for dioxin analysis due to its ability to provide accurate mass measurements, which allows for the differentiation of target analytes from isobaric interferences. chromatographyonline.comchromatographyonline.comresearchgate.net This is a requirement in many regulatory methods, such as the US EPA Method 1613. waters.comepa.gov

In recent years, tandem quadrupole mass spectrometry (MS/MS) coupled with gas chromatography (GC-MS/MS) has gained acceptance as a reliable alternative to HRMS. chromatographyonline.comwaters.comwaters.com GC-MS/MS offers excellent selectivity and sensitivity through the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. waters.com This technique has been shown to meet the performance criteria of traditional HRMS methods. waters.com The use of atmospheric pressure chemical ionization (APCI) as a softer ionization technique in conjunction with GC-MS/MS can reduce fragmentation and enhance the abundance of the molecular ion, further improving sensitivity. chromatographyonline.comwaters.com

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) has been shown to be a powerful tool for the analysis of complex dioxin samples, enabling the quantification of congeners in crude extracts with minimal cleanup. nih.govcapes.gov.br Ion trap mass spectrometry has also been explored, with optimization of parameters like damping gas pressure leading to enhanced resolution and detection limits for dioxin analysis. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Dioxin Analysis

| Attribute | High-Resolution Mass Spectrometry (HRMS) | Tandem Quadrupole Mass Spectrometry (MS/MS) |

|---|---|---|

| Identification | Detection of precursor ions within a narrow mass window (e.g., 100 ppm). Ion ratios meet specific criteria. | Precursor and product ions via Multiple Reaction Monitoring (MRM). Product ion ratios meet specific criteria. |

| Ionization | Typically Electron Ionization (EI). | Often Atmospheric Pressure Chemical Ionization (APCI) for softer ionization. |

| Key Advantage | High mass accuracy and resolution. | High selectivity and sensitivity, often with a smaller instrument footprint and lower cost. waters.com |

This table provides a general comparison of the two leading mass spectrometry techniques used in dioxin analysis. waters.com

Isotope Dilution Mass Spectrometry for Quantification Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy in quantitative analysis. chromatographytoday.comnih.gov It is the cornerstone of reliable quantification for dioxins and related compounds, including this compound. nih.gov The principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and cleanup. osti.gov

This labeled internal standard is chemically identical to the native analyte and thus behaves similarly throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. nih.govepa.gov Any loss of the native analyte during sample preparation is mirrored by a proportional loss of the labeled standard. epa.gov By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high precision, effectively correcting for procedural losses and matrix effects. chromatographytoday.comosti.gov

Key advantages of using IDMS for this compound analysis include:

High Accuracy and Precision: IDMS is considered a definitive method because quantification is based on the precise measurement of isotope ratios, which can be determined with very high precision. nih.govepa.gov

Correction for Matrix Effects: Complex environmental and biological samples can suppress or enhance the instrument's signal. Since the labeled standard is affected in the same way as the native analyte, these effects are nullified. chromatographytoday.com

Compensation for Analyte Loss: The method inherently corrects for incomplete recovery of the analyte during the extensive and multi-step sample preparation and cleanup procedures required for dioxin analysis. osti.govepa.gov

The use of ¹³C-labeled standards is common in methods like U.S. EPA Method 1613B for the analysis of tetra- through octa-chlorinated dioxins and furans by isotope dilution. mdpi.com This approach ensures that the reported concentrations are a true and accurate reflection of the contamination level.

Ion Ratio and Retention Time Validation Protocols

For the unambiguous identification of this compound, strict validation protocols based on gas chromatography (GC) retention time and mass spectrometry (MS) ion ratios are essential. These criteria ensure that the detected signal corresponds unequivocally to the target analyte and not to an interfering compound. epa.gov

Retention Time Validation: The retention time of the native this compound peak must fall within a specified time window relative to the retention time of its corresponding isotopically labeled internal standard. epa.govepa.gov Typically, the relative retention time (RRT) of the native compound to its labeled analogue must be within predefined limits. For example, U.S. EPA data validation guidelines often require the retention time to be within 3 seconds of the labeled compound's retention time. epa.gov This co-elution provides strong evidence of correct identification.

Ion Ratio Confirmation: Mass spectrometry provides a "chemical fingerprint" of a molecule based on its mass-to-charge ratio (m/z). For chlorinated compounds like dioxin derivatives, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) produces a characteristic isotopic pattern. For a compound to be positively identified, the ratio of the abundances of two or more specific ions in its mass spectrum must fall within a specified tolerance of the theoretical, or true, value. synectics.net For dioxins, this tolerance is often set at ±15% of the theoretical ratio. synectics.net

The following table provides the theoretical isotope ratios for compounds with varying numbers of chlorine atoms, which is a fundamental criterion for the identification of chlorinated dibenzo-p-dioxins and related compounds.

| Chlorine Cluster | Ion Pair (m/z) | Theoretical Abundance Ratio | Acceptance Window (±15%) |

|---|---|---|---|

| Tetrachloro (Cl₄) | [M]/[M+2] | 0.77 | 0.65 - 0.89 |

| Pentachloro (Cl₅) | [M+2]/[M+4] | 1.55 | 1.32 - 1.78 |

| Hexachloro (Cl₆) | [M+2]/[M+4] | 1.24 | 1.05 - 1.43 |

| Heptachloro (Cl₇) | [M+2]/[M+4] | 1.06 | 0.90 - 1.22 |

| Octachloro (Cl₈) | [M+2]/[M+4] | 0.92 | 0.78 - 1.06 |

Data derived from standard mass spectrometric principles for chlorinated compounds as referenced in EPA guidelines. synectics.net

Failure to meet both retention time and ion ratio criteria results in the rejection of the analyte identification, ensuring high confidence in the reported data. epa.govepa.gov

Comparative Performance Analysis of HRGC/HRMS and GC-MS/MS Systems

The instrumental analysis of this compound and its congeners is dominated by two main technologies: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

HRGC/HRMS: For decades, HRGC coupled with magnetic sector high-resolution mass spectrometry (HRMS) has been the "gold standard" for the analysis of dioxins and other persistent organic pollutants (POPs). chromatographyonline.comthermofisher.comchromatographyonline.com Official methods, such as U.S. EPA Method 1613B and 8290A, mandate the use of HRMS. chromatographyonline.comepa.gov This technique's primary advantage is its ability to operate at very high mass resolving power (≥10,000), which allows it to physically separate the ions of the target analyte from those of interfering compounds that have the same nominal mass but a slightly different exact mass. thermofisher.comepa.gov This high selectivity is crucial for achieving the extremely low detection limits required for these toxic compounds in complex matrices. nih.gov

GC-MS/MS: In recent years, gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) has emerged as a powerful and viable alternative to HRMS. mdpi.comresearchgate.net Instead of relying on high resolution, GC-MS/MS achieves selectivity through a process called Selected Reaction Monitoring (SRM). In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This two-stage filtering process provides excellent selectivity and significantly reduces chemical noise, leading to very low detection limits. labrulez.comshimadzu.com

European Union regulations have officially recognized GC-MS/MS as a confirmatory method for dioxin analysis in food and feed, and its use is expanding for environmental samples. researchgate.netshimadzu.com

The table below provides a comparative overview of the performance characteristics of these two systems.

| Performance Characteristic | HRGC/HRMS (Magnetic Sector) | GC-MS/MS (Triple Quadrupole) |

|---|---|---|

| Selectivity Mechanism | High mass resolution (≥10,000) physically separates analyte ions from isobaric interferences. | Selected Reaction Monitoring (SRM) provides high chemical selectivity. researchgate.net |

| Sensitivity | Excellent; considered the benchmark for ultra-trace analysis (low femtogram levels). thermofisher.com | Comparable to HRMS; can achieve required low femtogram detection limits. labrulez.comshimadzu.com |

| Regulatory Acceptance | Globally accepted; required by many official methods (e.g., U.S. EPA). chromatographyonline.comepa.gov | Accepted by EU regulations; gaining wider acceptance as an equivalent method. researchgate.netshimadzu.com |

| Cost of Ownership | High initial investment and maintenance costs. chromatographyonline.com | Lower initial investment and generally lower maintenance costs. shimadzu.com |

| Ease of Use / Maintenance | Requires highly specialized operators and significant maintenance. chromatographyonline.com | More accessible, easier to operate, and requires less routine maintenance. researchgate.net |

| Throughput | Lower throughput due to complexity and longer cycle times. | Higher throughput is often possible due to faster acquisition speeds and easier operation. researchgate.net |

This table synthesizes information from multiple sources comparing the two technologies. mdpi.comchromatographyonline.comthermofisher.comresearchgate.netshimadzu.com

While HRGC/HRMS remains the definitive technique in many regulatory frameworks, GC-MS/MS offers a compelling alternative with equivalent sensitivity and selectivity, combined with lower costs and greater ease of use, making it an increasingly popular choice for the analysis of this compound. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of Dibenzo P Dioxin 1 Ol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in determining the electronic and geometric structures of dibenzo-p-dioxin (B167043) derivatives. These investigations form the basis for understanding their reactivity and interactions.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of dibenzo-p-dioxins and their hydroxylated forms. The B3LYP functional, often paired with basis sets like 6-31G**, is frequently employed to calculate the molecular and electronic structures of these compounds. researchgate.netresearchgate.net DFT calculations are used to determine various properties, including vertical electron affinities (VEA) and the energies of the lowest unoccupied molecular orbitals (LUMO). researchgate.net

Studies on a range of polychlorinated dibenzo-p-dioxins (PCDDs) show that as the number of chlorine atoms increases, the molecules become more electronegative, leading to higher electron affinities. researchgate.net Calculations for reference congeners like dibenzo-p-dioxin (DD) and various tetrachlorinated dibenzo-p-dioxins (TCDDs) have been performed to establish reliable VEA values. researchgate.net These theoretical findings indicate that while mono- and some dichlorinated dioxins possess negative electron affinities, congeners with three or more chlorine atoms have positive values. researchgate.net

The table below presents calculated total energies and vertical electron affinities for selected dioxin congeners using the B3LYP method.

Table 1: Calculated Total Energies and Vertical Electron Affinities (VEA) of Selected Dioxin Congeners

| Compound | Level of Theory | Total Energy (Neutral) (Hartree) | Total Energy (Anionic) (Hartree) | VEA (eV) |

|---|---|---|---|---|

| Dibenzo-p-dioxin (DD) | B3LYP/aug-cc-pvdz | -686.38928 | -686.38501 | -0.116 |

| 2,3,7,8-TCDD | B3LYP/aug-cc-pvdz | -2522.69741 | -2522.71618 | 0.511 |

| OCDD | B3LYP/aug-cc-pvdz | -4358.98188 | -4359.02325 | 1.126 |

Data sourced from DFT calculations on PCDDs. researchgate.net

DFT calculations are also crucial for studying the formation mechanisms of dioxins. For instance, investigations into the formation of 1-monochlorodibenzo-p-dioxin (1-MCDD) from 2-chlorophenol (B165306) pyrolysis have utilized DFT to map out reaction pathways and their thermochemical parameters. nih.gov

Alongside DFT, ab initio molecular orbital calculations provide a high level of theory for examining the reactions of dioxins. One such study investigated the reaction of a nonchlorinated dibenzo-p-dioxin (NCDD) with a silicon surface using ab initio methods. aps.org This research explored the breaking of a C-O bond as the molecule adsorbs onto a Si-Si dimer surface, finding the reaction to be exothermic by 3.0 eV with a relatively small energy barrier of 1.1 eV. aps.org Such calculations are fundamental for understanding the degradation and transformation of these compounds on various surfaces.

These methods confirm that the primary hydroxylation of the dibenzo-p-dioxin structure occurs at the 2, 3, 7, or 8 positions. nih.gov The parent compound, dibenzo-p-dioxin, is known to be metabolized into a 2-hydroxy analog, among other products. nih.gov

Conformational analysis and molecular dynamics (MD) simulations offer insights into the flexibility and non-covalent interactions of dioxin-like compounds. nih.govnih.gov MD simulations have been used to study the interaction of various PCDDs with host molecules like β- and γ-cyclodextrins. nih.gov These simulations reveal that the recognition process is driven by Coulombic interactions between the chlorine atoms of the PCDD and the hydroxyl groups of the cyclodextrin, as well as van der Waals interactions between the hydrophobic cavity of the host and the aromatic structure of the guest molecule. nih.gov

Such studies, employing force fields like MM+ and OPLS, calculate complexation and binding energies to assess the potential for using host-guest chemistry in environmental remediation to trap PCDDs. nih.gov The flexibility of the dioxin structure and the placement of substituent groups are key factors that determine the geometry and stability of the resulting inclusion complexes. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the complex reaction mechanisms that govern the atmospheric fate and transformation of dibenzo-p-dioxin derivatives.

The reaction with hydroxyl (•OH) radicals is a primary degradation pathway for dibenzo-p-dioxins in the atmosphere. researchgate.netnih.gov Computational studies have extensively modeled this process, identifying two main competing pathways: •OH addition and hydrogen (H) atom abstraction. nih.gov

For most dioxins at ambient temperatures, •OH addition to the aromatic rings is the dominant mechanism. nih.govnih.gov Theoretical calculations have identified three potential carbon sites for radical attack:

Cα (peri-position): Carbons at positions 1, 4, 6, and 9.

Cβ (lateral-position): Carbons at positions 2, 3, 7, and 8.

Cγ (ether-linkage carbon): Oxygen-bonded carbons. researchgate.netnih.gov

DFT calculations have shown that the •OH radical addition to the γ-site is energetically the most favorable, resulting in a more stable adduct compared to attacks at the α or β positions. researchgate.net The formation of a hydroxylated PCDD, such as Dibenzo-p-dioxin-1-ol, is thermodynamically more stable than the initial PCDD-OH adduct. researchgate.net While H-atom abstraction is generally a minor pathway, theoretical calculations suggest it can become dominant at very high combustion temperatures (>1000 K). nih.gov

Computational analysis of reaction energetics provides critical data on the feasibility and kinetics of different transformation pathways. For the reaction between •OH radicals and dibenzo-p-dioxins, DFT calculations show that the transition states for substitution reactions (leading directly to hydroxylated products) are higher in energy than those for addition reactions (forming an adduct). researchgate.net

The relative energies of the adducts and their corresponding transition states for •OH addition often have negative values, which aligns with experimentally observed negative activation energies for these reactions. researchgate.netnih.gov This indicates that the addition reaction proceeds without a significant energy barrier. For example, the ab initio calculated barrier height for the C-O bond breaking of a nonchlorinated dibenzo-p-dioxin on a silicon surface was found to be 1.1 eV. aps.org

In the formation of dioxins from precursors, such as the formation of 4,6-DCDF from 2-chlorophenoxy radical coupling, the transition structure for the formation of a key intermediate has a calculated barrier of 9.4 kcal/mol. nih.gov This detailed energetic information is vital for constructing accurate kinetic models of dioxin formation and destruction. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSARs) and Structure-Property Relationships (QSPRs) of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. monash.edunih.gov These models are particularly valuable for predicting the behavior of chemicals for which limited experimental data are available, such as many dioxin congeners and their metabolites. researchgate.net For this compound, while specific QSAR/QSPR studies are not abundantly documented, the extensive research on related hydroxylated and halogenated dioxins provides a framework for understanding its likely computational and theoretical characteristics.

QSAR Development for Environmental Transport and Transformation Processes

The environmental fate of a chemical is governed by its partitioning between different environmental compartments (air, water, soil, biota) and its transformation through processes like photolysis and biodegradation. QSAR models for environmental transport and transformation are developed to predict these behaviors based on molecular descriptors. nih.govnih.gov

Key Molecular Descriptors and Their Influence:

For persistent organic pollutants (POPs) like dioxins and their derivatives, several molecular descriptors are crucial in developing QSAR models for their environmental transport:

Octanol-Water Partition Coefficient (Kow): This descriptor indicates the lipophilicity of a compound. A high log Kow value suggests a tendency to partition into soil, sediments, and fatty tissues of organisms. nih.gov For hydroxylated dioxins, the presence of the hydroxyl group generally decreases the log Kow compared to the parent non-hydroxylated compound, increasing its polarity and potential for aqueous transport.

Water Solubility (S): This property is inversely related to Kow. Higher water solubility facilitates transport in aquatic systems. The hydroxyl group on this compound would be expected to increase its water solubility relative to the parent dibenzo-p-dioxin.

Vapor Pressure (VP): This determines the tendency of a chemical to volatilize into the atmosphere. Lower vapor pressure is associated with partitioning to soil and sediment.

Henry's Law Constant (HLC): This describes the partitioning between air and water. It is a critical parameter for modeling atmospheric transport and deposition.

QSAR Model Development and Findings:

Fugacity-based multimedia environmental fate models are often employed to simulate the environmental distribution of dioxins. nih.gov These models use physicochemical properties, which can be estimated via QSPR, to predict the mass fluxes between environmental compartments like air, water, soil, and sediment. nih.gov For instance, a study on polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) showed that major mass fluxes from emission sources are directed to soil and water, with degradation primarily occurring in soil and sediment. nih.gov

Interactive Data Table: Predicted Physicochemical Properties and Environmental Partitioning for Dioxin-like Compounds

| Compound | Log Kow (Predicted) | Water Solubility (mg/L, Predicted) | Environmental Compartment Preference (Predicted) |

| Dibenzo-p-dioxin | 4.3 | 0.007 | Soil, Sediment |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 6.8 | 2.00E-04 | Soil, Sediment, Biota |

| This compound | Lower than parent | Higher than parent | Water, Soil |

| Monochlorodibenzo-p-dioxin | ~5.2 | ~0.001 | Soil, Sediment |

Note: The values for this compound are qualitative predictions based on the expected effect of hydroxylation. Specific experimental or QSPR-derived values are not available in the reviewed literature.

Modeling of Molecular Interactions with Biological Receptors (e.g., Aryl Hydrocarbon Receptor Binding Mechanisms)

The toxicity of many dioxin-like compounds is primarily mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov QSAR and molecular docking studies are instrumental in predicting the binding affinity of various ligands to the AhR and understanding the underlying molecular interactions. nih.govmdpi.com

Mechanism of AhR Activation:

Upon entering a cell, a ligand binds to the AhR, causing a conformational change. This complex then translocates to the nucleus, dissociates from its associated proteins, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes, which can lead to a range of biological and toxic effects. nih.gov

QSAR and Molecular Docking Studies on AhR Binding:

Numerous QSAR studies have been conducted on polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and biphenyls (PCBs) to model their binding affinity to the AhR. nih.govnih.gov These studies have identified key molecular descriptors that govern this interaction:

Electronic Properties: Descriptors such as electrostatic potential, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are critical. The distribution of electron density in the molecule influences its ability to interact with the amino acid residues in the AhR binding pocket.

Steric and Shape Factors: The size and planarity of the molecule are important for fitting into the binding pocket of the AhR.

Hydrophobicity: Hydrophobic interactions are a major driving force for the binding of lipophilic ligands like dioxins to the AhR. nih.gov

Molecular docking simulations provide a visual and energetic representation of how a ligand fits into the AhR binding pocket. nih.govnih.gov These studies have revealed that hydrogen bonding and hydrophobic interactions are characteristic features of the binding between dioxin-like compounds and the AhR. nih.gov For this compound, the hydroxyl group would be a key feature in such simulations, likely forming a hydrogen bond with a polar amino acid residue within the receptor's binding site.

Interactive Data Table: Key Molecular Descriptors for AhR Binding of Dioxin-like Compounds

| Descriptor Type | Specific Descriptor | Influence on AhR Binding |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability of the ligand-receptor complex. |

| Electrostatic Potential | Governs electrostatic interactions with the binding pocket. | |

| Polarizability | Influences dispersion forces and overall binding strength. nih.gov | |

| Steric | Molecular Volume/Surface Area | Must be optimal to fit within the binding pocket. |

| Planarity | Planar or near-planar molecules often exhibit higher affinity. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

| Feature-based | Presence of Hydroxyl Group | Can form hydrogen bonds, altering binding affinity. nih.gov |

While direct experimental data on the AhR binding affinity of this compound is scarce, QSAR models developed for related compounds suggest that its binding would be a complex interplay of its electronic, steric, and hydrophobic properties, with the hydroxyl group playing a potentially significant role in modulating its interaction with the receptor. nih.gov

Ecological Considerations and Ecotoxicological Assessment Frameworks

Environmental Occurrence and Distribution Patterns

Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent, hydrophobic compounds that are widespread in the environment. Due to their low water solubility and high affinity for organic matter, they are found globally in soil, sediments, and biological tissues.

Presence in Aquatic Sediments and Terrestrial Soils

Dioxins have been detected in terrestrial soils and aquatic sediments across all regions of the globe. These environmental compartments act as major reservoirs or sinks for these compounds due to their strong binding to organic particles. ontosight.ai Once in sediments, dioxins are chemically stable and can persist for very long periods, making them a long-term source of contamination for the aquatic food web. researchgate.net

Studies have found PCDDs to be ubiquitous in the sediment of major water bodies. For instance, an analysis of the Willamette Basin, Oregon, found PCDDs in all sediment samples, with a consistent profile dominated by octachlorodibenzo-p-dioxin (B131699) (OCDD), regardless of land use or proximity to point sources. dcceew.gov.au Similarly, research in the Kanto region of Japan identified significant dioxin concentrations in aquatic surface sediment and soil. rsc.org In Australia, low but highly variable levels of dioxins have been recorded in soils and sediments, with the highest concentrations typically found in urban and industrial areas. science.gov The concentration of total dioxins and furans in sediments of contaminated sites can reach levels of micrograms per kilogram (µg/kg), while cleaner sites may have levels in the picogram per liter (pg/L) range. nih.gov

Identification of Anthropogenic and Natural Sources

Dioxins are not produced intentionally but are generated as unintentional byproducts of both industrial and natural processes. The consensus in the scientific community is that environmental concentrations of dioxins are largely the result of human activity. epa.gov

Anthropogenic sources are diverse and include:

Combustion Processes: Incineration of municipal, medical, and industrial waste is a primary source. ontosight.ainih.gov The burning of fossil fuels and wood also releases dioxins. researchgate.netnih.gov

Chemical Manufacturing: Dioxins are formed as contaminants during the production of certain chlorinated organic chemicals, such as chlorinated phenols (e.g., pentachlorophenol, a wood preservative) and some herbicides. ontosight.airsc.orgtandfonline.com

Pulp and Paper Industry: Chlorine bleaching processes historically released significant amounts of dioxins, although regulatory changes have greatly reduced these emissions. ontosight.ai

Metallurgical Processes: Activities like petroleum refining can contribute to dioxin formation. researchgate.net

Forest and Bush Fires researchgate.netnih.gov

Volcanic Activity researchgate.netnih.gov

It is important to note that these processes release the precursor dioxin compounds, which can subsequently be transformed in the environment into hydroxylated metabolites like Dibenzo-p-dioxin-1-ol.

| Source Category | Specific Examples |

| Anthropogenic | Municipal and industrial waste incineration, chemical manufacturing (herbicides, pesticides), pulp and paper bleaching, fossil fuel combustion, metallurgical industries. |

| Natural | Forest fires, volcanic eruptions. |

Ecosystem-Specific Bioaccumulation and Biotransformation

Accumulation in Aquatic Organisms and Food Webs

Due to their hydrophobic and lipophilic (fat-loving) nature, dioxins are readily absorbed from the environment and accumulate in the lipid-rich tissues of organisms. researchgate.net This process, known as bioaccumulation, can result in concentrations in aquatic organisms that are hundreds to thousands of times higher than in the surrounding water or sediment. ontosight.ai The compounds are resistant to metabolic breakdown, which contributes to their persistence in biological systems. tandfonline.com

Bioaccumulation is congener-specific; not all dioxin compounds accumulate to the same degree. researchgate.net The process is influenced by factors such as the degree of chlorination and the organism's lipid content and trophic level. ontosight.airesearchgate.net As these compounds are passed up the food chain from smaller to larger organisms, their concentration increases at each trophic level, a phenomenon known as biomagnification. tandfonline.com Consequently, organisms at the top of the food web, such as predatory fish, birds, and mammals, tend to have the highest body burdens of dioxins. tandfonline.com For example, a study of fish from the Tittabawassee and Saginaw Rivers found that body weight and lipid content were the most significant factors influencing the accumulation of PCDDs. researchgate.net

Biotransformation Pathways in Environmental Biota

While highly chlorinated dioxins are resistant to degradation, less chlorinated forms, including the parent compound Dibenzo-p-dioxin (B167043), can be metabolized by organisms. This biotransformation is a critical detoxification process. researchgate.net

The primary metabolic pathway is hydroxylation, an initial step mediated by enzyme systems that makes the compounds more water-soluble and easier to excrete. ontosight.aiepa.gov this compound is a known product of this process. Research has shown that certain bacterial strains, such as Pseudomonas sp. strain HH69, can transform Dibenzo-p-dioxin to produce small amounts of 1-hydroxydibenzo-p-dioxin.

The key enzyme systems involved in dioxin metabolism include:

Cytochrome P450 Monooxygenases (CYPs): This enzyme system, particularly isoforms like CYP1A1 and CYP1A2, plays a central role in the hydroxylation of dioxins in vertebrates. ontosight.airesearchgate.net

Dioxygenases: In microorganisms, angular dioxygenases attack the aromatic ring structure, leading to the formation of hydroxylated intermediates.

Following hydroxylation, the resulting metabolites, such as this compound, can undergo further conjugation reactions (e.g., with glucuronic acid or sulfate) to further increase their water solubility before being eliminated from the body, typically in feces (as hydroxylated metabolites) or urine (as conjugates). ontosight.airesearchgate.net

| Enzyme System | Role in Biotransformation | Organism Type |

| Cytochrome P450 | Mediates initial hydroxylation of the dioxin molecule. | Vertebrates |

| Angular Dioxygenase | Attacks the angular position adjacent to the ether bridge, initiating degradation. | Bacteria |

| Dehalogenase | Removes chlorine substituents, often from highly chlorinated dioxins. | Bacteria |

Ecotoxicological Risk Assessment Methodologies

Assessing the ecological risk of dioxins is a complex process due to the presence of complex mixtures of congeners with varying toxicities. tandfonline.com Standardized frameworks have been developed to evaluate these risks. rsc.org

A key component of this framework is the Toxicity Equivalence (TEQ) methodology. rsc.orgtandfonline.com This approach assigns a Toxicity Equivalency Factor (TEF) to each dioxin-like compound, which represents its toxicity relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which has a TEF of 1.0. rsc.orgtandfonline.com The concentration of each congener in a sample is multiplied by its TEF, and the results are summed to calculate a total TEQ concentration. This allows the complex mixture to be expressed as a single value for risk assessment purposes. rsc.org

Ecological Risk Assessments (ERAs) for dioxins typically follow a structured process:

Problem Formulation: Defining the scope of the assessment, including the ecosystems and species of concern, and identifying potential exposure pathways. rsc.org

Exposure Assessment: Measuring or modeling the concentration of dioxins in relevant environmental media (soil, sediment, water) and estimating the uptake by organisms. science.gov

Hazard (Effects) Assessment: Evaluating the potential for adverse effects by comparing exposure levels to established Toxicity Reference Values (TRVs), which are concentrations below which harmful effects are unlikely. science.gov

Risk Characterization: Integrating the exposure and effects data to determine the likelihood of adverse ecological effects. This is often done using a Hazard Quotient (HQ) approach, where the estimated exposure concentration is divided by the TRV. An HQ greater than 1 suggests a potential for risk.

Bioassays, such as the CALUX (Chemically Activated LUciferase gene eXpression) assay, are also used as screening tools. These methods measure the biological activity of a sample by quantifying its ability to activate the aryl hydrocarbon (Ah) receptor, the biological target through which dioxins exert most of their toxic effects. tandfonline.com

Application of Toxic Equivalency Factor (TEF) Concepts for Environmental Mixtures

The Toxic Equivalency Factor (TEF) approach is a cornerstone for the risk assessment of complex mixtures of dioxins and dioxin-like compounds (DLCs). wikipedia.orgnih.gov This methodology expresses the toxicity of individual congeners in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov The TEF concept is built on the understanding that these compounds share a common mechanism of action, primarily mediated through the aryl hydrocarbon receptor (AhR). wikipedia.org

The process involves assigning a TEF value to each individual dioxin-like compound based on a scientific consensus of its potency relative to TCDD. nih.govornl.gov These TEFs are scaling factors that are less than or equal to 1. To assess an environmental mixture, the concentration of each specific congener is multiplied by its assigned TEF. The resulting values are then summed to yield a single, integrated measure of toxicity known as the Toxic Equivalent (TEQ). wikipedia.orgornl.gov

TEQ Calculation: TEQ = Σ (Concentration of congenerᵢ × TEFᵢ)

This TEQ value represents the concentration of TCDD that would produce the same toxic effect, allowing for a standardized risk characterization of complex environmental samples. wikipedia.org The U.S. Environmental Protection Agency (EPA) recommends using the consensus TEF values published by the World Health Organization (WHO). ornl.govepa.gov These values are established for specific polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs). nih.govornl.gov

It is important to note that the established international TEF system does not currently include values for hydroxylated metabolites such as this compound. The consensus TEFs are specifically designated for certain chlorinated congeners that are persistent and mediate their effects through the AhR. wikipedia.orgnih.gov

Below is an interactive data table illustrating the WHO 2005 TEFs for several key PCDD congeners for mammals, which are also applied for human health risk assessment. ornl.govnih.gov

Development and Application of Relative Effect Potencies (REPs) in Ecological Models

While TEFs are consensus values used for regulatory risk assessment, Relative Effect Potencies (REPs) are a more direct, study-specific measure of a compound's toxic potential relative to a reference chemical like TCDD. ornl.gov An REP is derived from a single in vivo or in vitro study and represents the ratio of the potency of the reference chemical to the test chemical for a specific toxic or biological endpoint. ornl.govnih.gov

REPs are foundational to the development of TEFs and are critical in ecological models for several reasons:

Species-Specific Toxicity: REPs can reveal significant differences in sensitivity to dioxin-like compounds among different species and even between different strains of the same species. nih.gov For example, TEFs have been distinguished for mammals, fish, and birds to better reflect these toxicological variations in ecological risk assessments. epa.gov

Endpoint-Specific Effects: The potency of a compound can vary depending on the specific biological effect being measured (e.g., enzyme induction, developmental toxicity, immunotoxicity). nih.gov REPs allow for a more nuanced understanding of these endpoint-specific effects.

Systemic vs. Intake Potency: REPs can be determined based on either the administered dose (intake) or the concentration of the chemical in tissues (systemic or body burden). nih.govnih.gov Studies have shown that systemic REPs can differ significantly from intake REPs, which has important implications for human and ecological risk assessment when using biomarkers of exposure. nih.gov

The development of REPs involves laboratory studies that compare the dose-response relationship of a specific congener to that of TCDD for a particular effect. nih.gov These values are crucial for building the comprehensive databases that inform the consensus TEF values. nih.gov However, for many dioxin-like compounds, including metabolites like this compound, specific REP data are often limited or unavailable in published literature. The focus of most research has been on the chlorinated congeners included in regulatory frameworks.

The following table provides examples of REPs derived for select compounds from specific studies, illustrating the variability based on species and endpoint. These are illustrative and not consensus values.

Emerging Research Areas and Methodological Advancements in the Study of Dibenzo P Dioxin 1 Ol

The environmental and toxicological challenges posed by dibenzo-p-dioxin-1-ol and related compounds necessitate continuous innovation in their detection, management, and risk assessment. Researchers are actively developing and integrating sophisticated technologies to better understand and mitigate the impacts of these persistent organic pollutants. This section details the progress in environmental monitoring and remediation, the application of "omics" technologies in exposure assessment, and the use of advanced computational models to predict the compound's environmental dynamics.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Dibenzo-p-dioxin-1-ol in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Ensure local exhaust ventilation and wear respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation exposure .

- First Aid : For inhalation, move to fresh air and administer artificial respiration if needed; for skin contact, wash thoroughly with water (no significant irritation reported) .

- Storage : Keep containers tightly sealed in well-ventilated areas, away from incompatible materials. Avoid heat sources to prevent decomposition .

Q. How can researchers assess the thermal stability of this compound during synthetic procedures?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to detect decomposition. Evidence suggests no significant thermal degradation under standard conditions .

- Avoidance of Extreme Conditions : Heating above 240°C may release toxic gases (e.g., carbon monoxide); use inert atmospheres (N₂/Ar) for high-temperature reactions .

Q. What are the environmental precautions for disposing of this compound waste?

- Methodological Answer :

- Waste Classification : Classify as "slightly hazardous" (Water Hazard Class 1). Avoid discharge into waterways or sewage systems .

- Disposal Protocol : Use licensed chemical waste contractors. Contaminated materials (e.g., gloves, filters) must be incinerated in EPA-compliant facilities .

Advanced Research Questions

Q. How can contradictory toxicological data for Dibenzo-p-dioxin derivatives be systematically resolved?

- Methodological Answer :

- Contradiction Analysis Framework :

Literature Triangulation : Cross-reference peer-reviewed studies (e.g., NIST data ) with regulatory databases (e.g., EPA ToxCast).

Dose-Response Modeling : Use Bayesian statistics to reconcile discrepancies in acute vs. chronic toxicity thresholds .

Structural Analogs : Compare with chlorinated derivatives (e.g., tetrachloro-dibenzo-p-dioxin) to identify structure-activity relationships (SARs) .

Q. What advanced analytical techniques are suitable for quantifying trace this compound in environmental samples?

- Methodological Answer :

- GC-HRMS (Gas Chromatography-High-Resolution Mass Spectrometry) : Achieve detection limits <1 ppb by targeting molecular ion m/z 184.1900 (C₁₂H₈O₂⁺) .

- QA/QC Measures : Spike samples with isotopic analogs (e.g., Dibenzo-p-dioxin-d8) to correct for matrix effects .

Q. How to model the environmental fate of this compound given limited ecotoxicity data?

- Methodological Answer :

- Fugacity Modeling : Input parameters include log Kow (estimated 4.2), vapor pressure (0.1 Pa at 25°C), and biodegradation half-life (default: >60 days). Validate with microcosm studies .

- Uncertainty Analysis : Apply Monte Carlo simulations to assess variability in bioaccumulation potential .

Q. What experimental designs minimize bias in assessing this compound’s endocrine disruption potential?

- Methodological Answer :

- PICO Framework : Define Population (in vitro cell lines), Intervention (dose ranges 1 nM–10 µM), Comparison (positive controls like BPA), and Outcomes (ER/AR receptor activation) .

- Blinded Replication : Use multi-laboratory studies to reduce observer bias, as recommended in OECD Test Guidelines .

Data Contradiction & Research Design

Q. How to address gaps in this compound’s aquatic toxicity data for regulatory submissions?

- Methodological Answer :

- Read-Across Strategies : Extrapolate data from structurally similar compounds (e.g., dibenzofurans) with robust ecotoxicity profiles. Justify using QSAR models (e.g., ECOSAR v2.2) .

- Alternative Testing : Employ Daphnia magna acute toxicity assays (OECD 202) to generate preliminary LC₅₀ values .

Q. What strategies mitigate over-constraining in computational studies of this compound’s reactivity?

- Methodological Answer :

- Constraint Relaxation : Iteratively adjust DFT parameters (e.g., B3LYP functional basis sets) to balance accuracy and computational feasibility .

- Sensitivity Analysis : Identify critical reaction pathways (e.g., electrophilic substitution) using cheminformatics tools like Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.